molecular formula C8H15N3OS B13605256 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine

Cat. No.: B13605256
M. Wt: 201.29 g/mol
InChI Key: ZVKBOTPKPSOMNQ-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxy and dimethylamino substituents. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is unique due to its specific combination of functional groups and thiazole ring, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

4-methoxy-N,N-dimethyl-5-(methylaminomethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H15N3OS/c1-9-5-6-7(12-4)10-8(13-6)11(2)3/h9H,5H2,1-4H3

InChI Key

ZVKBOTPKPSOMNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=C(S1)N(C)C)OC

Origin of Product

United States

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